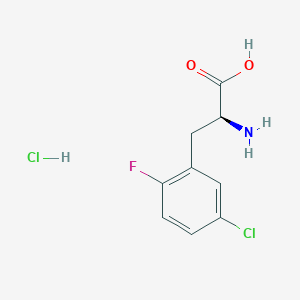

(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated amino acids, such as the one mentioned in the first paper, involves stereoselective processes that can be applied to the synthesis of (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride. The paper describes the synthesis of (2S,3S)-3'-fluoroisoleucine by starting from (2S)-pyroglutamic acid and using cuprate or photochemical addition to introduce the fluorine atom . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the 5-chloro-2-fluorophenyl group.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques such as elemental analysis, IR, ^1H-NMR, ^13C-NMR, and MS data . These techniques would also be applicable for analyzing the molecular structure of (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride. The presence of fluorine and chlorine atoms in the compound would likely result in characteristic peaks in NMR and MS spectra, which could be used to confirm the structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride. However, the synthesis paper implies that the fluorinated amino acid can be used as a reporter group in protein studies, suggesting that it may participate in typical amino acid reactions such as peptide bond formation. The presence of halogens in the compound may also influence its reactivity, potentially making it more reactive in certain substitution reactions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride, they do provide a methodological framework for such an analysis. The compound's solubility, melting point, and stability could be inferred from similar halogenated amino acids. The fluorine and chlorine substituents would likely affect the compound's acidity and basicity, as well as its hydrophobicity, which could be relevant for its solubility and potential use in biological systems .

Scientific Research Applications

Synthesis and Application in Drug Discovery

- The compound has been explored for its role in synthesizing fluorinated analogs of amino acids, which are crucial in drug design due to their pharmacokinetic properties. For instance, an asymmetric synthesis method for fluorinated L-tyrosine and meta-L-tyrosines was described, showcasing its relevance in producing compounds with potential therapeutic applications (Monclus, Masson, & Luxen, 1995).

Antidepressant and Anticancer Properties

- Research into derivatives of this compound includes synthesis for potential antidepressant applications. A study detailed the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, indicating interest in the compound's utility in mental health treatment (Yuan, 2012).

- Another area of application is in cancer therapy, where derivatives are studied for their anticancer activities. Synthesis of amino acid ester derivatives containing 5-fluorouracil showed inhibitory effects against certain cancer cell lines, highlighting the compound's role in developing new anticancer drugs (Xiong et al., 2009).

Antibacterial and Antimicrobial Activity

- The compound's derivatives have also been evaluated for their antibacterial and antimicrobial properties. Synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents showcases the compound's application in addressing antibiotic resistance (Holla, Bhat, & Shetty, 2003).

- Modifications of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives of this compound, have shown increased antibacterial and antifungal activities, suggesting its potential in medical applications, especially in developing antimicrobial materials (Aly & El-Mohdy, 2015).

Synthesis of Derivatives for Various Biological Activities

- The compound's chemistry has been leveraged in synthesizing various derivatives with different biological activities, including potential cytotoxic agents for cancer therapy. This illustrates its versatility and importance in medicinal chemistry and drug development (Mete, Gul, & Kazaz, 2007).

properties

IUPAC Name |

(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYXKAUAUHNNEX-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)

![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)

![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)